molecular formula C12H28ClNS B1345736 2-(Decylthio)ethanamine hydrochloride CAS No. 36362-09-1

2-(Decylthio)ethanamine hydrochloride

Cat. No.: B1345736
CAS No.: 36362-09-1
M. Wt: 253.88 g/mol
InChI Key: CMOVAZNLWXAJIL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(Decylthio)ethanamine hydrochloride typically involves the reaction of decanethiol with ethyleneimine, followed by hydrochloric acid treatment to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

2-(Decylthio)ethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Decylthio)ethanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by disrupting microbial cell membranes, leading to cell lysis and death. It also inhibits biofilm formation by interfering with the extracellular polymeric substances that bacteria secrete to form biofilms. This dual action makes it highly effective in controlling microbial growth and preventing corrosion .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Decylthio)ethanamine hydrochloride
  • CAS No.: 36362-09-1
  • Molecular Formula : C₁₂H₂₇NS·ClH
  • Molecular Weight : 253.88 g/mol
  • Structure : Features a decylthio (C₁₀H₂₁S-) group attached to an ethanamine backbone, with a hydrochloride salt .

Functional Properties :

  • Biocidal Activity : Broad-spectrum efficacy against bacteria, fungi, and algae .
  • Corrosion Inhibition : Reduces metal degradation in industrial systems .
  • Biofilm Disruption : Penetrates and disrupts microbial biofilms due to its hydrophobic decyl chain .

Applications :
Primarily used in recirculating cooling water systems for microbial control and corrosion management . Synergistic combinations with dodecylguanidine salts or B-bromo-B-nitrostyrene enhance cost-effectiveness .

Comparison with Similar Ethanamine Derivatives

Structural and Functional Comparisons

The table below contrasts this compound with structurally related ethanamine derivatives:

Compound Molecular Structure Biocidal Activity Corrosion Inhibition Key Applications Synergistic Partners
2-(Decylthio)ethanamine HCl C₁₂H₂₇NS·ClH (decylthio group) Broad-spectrum Yes Industrial water treatment Dodecylguanidine, B-bromo-B-nitrostyrene
Tryptamine HCl C₁₀H₁₃N₂·ClH (indole substituent) Antiplasmodial No Medical (e.g., antiparasitic) None reported
2-(6-Chloro-benzimidazolyl)ethanamine HCl C₉H₁₀ClN₃·ClH (benzimidazole, Cl) Not specified No Chemical research None reported
Dopamine HCl C₈H₁₂NO₂·ClH (3,4-dihydroxyphenyl group) Neurotransmitter No Medical (e.g., cardiac care) None reported

Key Differentiators

Functional Groups and Bioactivity :

  • The decylthio group in 2-(Decylthio)ethanamine HCl provides hydrophobicity, enhancing biofilm penetration and persistence in aqueous systems, unlike polar groups in Tryptamine or Dopamine HCl .
  • Thioether linkage (S–) offers unique reactivity compared to oxygen or nitrogen linkages in other derivatives, improving stability and interaction with microbial membranes .

Multifunctionality :

  • Unlike Tryptamine HCl (medical) or Dopamine HCl (neurological), 2-(Decylthio)ethanamine HCl combines biocidal and anti-corrosion properties, making it ideal for industrial use .

Synergistic Potential: Demonstrated efficacy in blends (e.g., with dodecylguanidine) reduces required dosages, a feature absent in structurally similar compounds like benzimidazole derivatives .

Comparison with Non-Ethanamine Biocides

Compound Class Biocidal Activity Environmental Impact Key Applications
TetrakisHydroxymethylPhosphonium Sulfate (THPS) Phosphonium salt Broad-spectrum Low toxicity Oilfield water treatment
Peracetic Acid Organic peroxide Oxidizing biocide Degrades rapidly Food processing, healthcare

Advantages of 2-(Decylthio)ethanamine HCl :

  • Superior corrosion inhibition compared to THPS and Peracetic Acid .
  • Lower volatility and longer residual activity than Peracetic Acid .

Biological Activity

2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) is a thioether derivative with significant potential in various biological applications. Its chemical formula is C₁₂H₂₇NS·HCl, and it is primarily recognized for its antimicrobial properties. This article will explore the biological activity of DTEA-HCl, focusing on its efficacy against microbial pathogens, its mechanisms of action, and potential applications in various fields.

DTEA-HCl is a white solid with a strong odor, characterized by the presence of both amine and thioether functionalities. These structural features contribute to its reactivity and biological activity. The hydrophobic nature of the decyl group enhances its membrane permeability, which may facilitate its interactions with microbial cells.

Antimicrobial Activity

Research has established that DTEA-HCl exhibits broad-spectrum antimicrobial properties, making it effective against bacteria, fungi, and algae. Its application in recirculating cooling water systems has been particularly noted for controlling microbial growth, biofilms, and corrosion .

Efficacy Against Microbial Pathogens

The antimicrobial efficacy of DTEA-HCl has been evaluated through various studies. The following table summarizes key findings regarding its effectiveness against different microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli50 µg/mLEffective against gram-negative bacteria
Staphylococcus aureus25 µg/mLEffective against gram-positive bacteria
Candida albicans100 µg/mLEffective against yeast
Pseudomonas aeruginosa75 µg/mLNotable resistance observed

These results indicate that DTEA-HCl can inhibit a variety of pathogens at relatively low concentrations, suggesting its potential as a biocide in industrial applications.

The mechanism through which DTEA-HCl exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of microbial cell membranes. The hydrophobic decyl group likely interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, the amine functionality may participate in hydrogen bonding with cellular components, further destabilizing the microbial structure .

Case Studies

Several case studies have highlighted the practical applications of DTEA-HCl in controlling microbial populations:

  • Cooling Water Systems : In a study evaluating cooling water systems treated with DTEA-HCl, significant reductions in bacterial counts were observed over a four-week period. Biofilm formation was inhibited by up to 90%, demonstrating the compound's effectiveness in preventing corrosion-related issues .
  • Agricultural Applications : DTEA-HCl has been investigated for use as an antimicrobial agent in agricultural settings. Trials showed that it effectively reduced fungal infections on crops, leading to improved yield and quality without harmful residues.

Safety and Environmental Impact

While DTEA-HCl shows promise as an antimicrobial agent, it is also classified as corrosive and poses health hazards if not handled properly. Safety data sheets recommend appropriate personal protective equipment (PPE) when working with this compound to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Decylthio)ethanamine hydrochloride, and how can purity be validated?

The compound is typically synthesized via thiol-amine coupling reactions, where a decylthiol group is introduced to an ethanamine backbone under controlled pH conditions. A common method involves reacting 2-chloroethanamine hydrochloride with decyl mercaptan in the presence of a base like triethylamine . Purification is achieved through recrystallization in ethanol or column chromatography. Purity validation requires a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% recommended) .
  • Elemental analysis to verify stoichiometry of C, H, N, and S .

Q. What solvent systems are optimal for dissolving this compound, and how does pH affect stability?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water at acidic pH (<4.0). Stability studies suggest:

  • Aqueous solutions degrade rapidly at neutral or alkaline pH due to hydrolysis of the thioether bond.
  • Storage recommendations : Lyophilized solid at -20°C in airtight containers; avoid repeated freeze-thaw cycles in solution .
    Experimental validation using accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring is advised .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation.
  • Waste disposal : Collect organic waste separately and neutralize acidic residues before disposal via certified hazardous waste services .
  • Emergency measures : Immediate rinsing with water for spills on skin; ethanol for equipment decontamination .

Advanced Research Questions

Q. How can reaction mechanisms for thiol-amine coupling be optimized to improve yield?

Key factors influencing yield include:

  • Catalyst selection : Use of carbodiimides (e.g., EDC) or thiol-specific activators (e.g., 2-pyridyldithiol groups) to enhance coupling efficiency .
  • Temperature control : Reactions performed at 4°C reduce side reactions like disulfide formation.
  • Stoichiometric ratios : A 1.2:1 molar ratio of thiol to amine minimizes unreacted intermediates.
    Advanced optimization employs Design of Experiments (DoE) to model variables (pH, solvent polarity, reaction time) .

Q. What analytical strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., receptor binding assays) may arise from:

  • Impurity interference : Trace thiol oxidation products can act as competitive inhibitors. Validate via LC-MS/MS to identify degradation byproducts .
  • Batch variability : Compare multiple synthetic batches using 2D-NMR to detect structural anomalies.
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) to minimize variability .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to cysteine-rich domains (e.g., HSP90) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., GLU527, TYR604) involved in hydrogen bonding .
  • Free energy calculations : Predict binding affinity (ΔG) using MM-PBSA/GBSA methods .

Q. What methodologies characterize degradation products under oxidative stress?

  • Forced degradation studies : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) for 24 hours.
  • Analytical tools :
    • LC-HRMS : Identify sulfoxide/sulfone derivatives via exact mass matching.
    • Tandem MS/MS : Fragment ions (e.g., m/z 213.1 for decylthio fragment) confirm degradation pathways .

Properties

IUPAC Name

2-decylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOVAZNLWXAJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032545
Record name 2-(Decylthio)ethanamine hydrochloride
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Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36362-09-1
Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
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Record name 2-(Decylthio)ethanamine hydrochloride
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Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
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Record name 2-(Decylthio)ethanamine hydrochloride
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Record name 2-(decylthio)ethylammonium chloride
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Record name 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Approximately 225 pounds of decylmercaptan are loaded into a jacketed reactor equipped with an agitator. 1.25 pounds of zinc chloride catalyst are added through the manhole. The system is heated to approximately 140° C. and 130 pounds of 2-ethyl-2-oxazoline are added at the rate of 3 lbs/min in about 45 minutes. About 30 minutes are allowed for the reaction to be completed, the reactor cooled to approximately 120° C. and 155 pounds of 32 weight percent hydrochloric acid are then added to the reaction mixture. The reactor is heated to 150°-160° C., at which time the vapor pressure of the system is approximately 60 psi. The temperature is maintained near 150° C. for 2 hours to complete the hydrolysis.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Decylthio)ethanamine hydrochloride
2-(Decylthio)ethanamine hydrochloride
2-(Decylthio)ethanamine hydrochloride
2-(Decylthio)ethanamine hydrochloride
2-(Decylthio)ethanamine hydrochloride
2-(Decylthio)ethanamine hydrochloride

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